Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate

Description

Systematic IUPAC Nomenclature and Synonyms

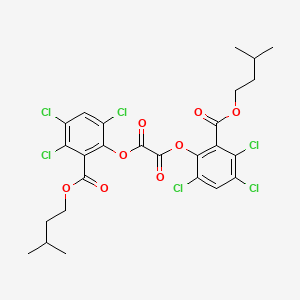

The systematic IUPAC name for this compound is bis{3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl} oxalate , reflecting its two identical phenyloxalate moieties. The numbering of substituents follows the priority rules for halogen and ester functional groups, with the pentyloxycarbonyl group (-O-CO-O-C~5~H~11~) positioned at carbon 2 and chlorine atoms at carbons 3, 4, and 6 on each phenyl ring.

Alternative synonyms include:

- Bis[2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl] oxalate

- Oxalic acid bis[2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl] ester

- CPPO (abbreviated from its historical designation in chemiluminescence research).

The compound’s CAS Registry Number, 30431-54-0 , uniquely identifies it in chemical databases. Its molecular formula, C~26~H~24~Cl~6~O~8~ , and molecular weight, 677.17 g/mol , are consistent with the presence of two trichlorophenyl groups and two oxalate bridges.

| Nomenclature Parameter | Value |

|---|---|

| IUPAC Name | bis{3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl} oxalate |

| Molecular Formula | C~26~H~24~Cl~6~O~8~ |

| Molecular Weight | 677.17 g/mol |

| CAS Number | 30431-54-0 |

Molecular Geometry and Conformational Analysis

The molecule adopts a centrosymmetric structure, with two 3,4,6-trichloro-2-pentyloxycarbonylphenyl groups connected via an oxalate bridge. The phenyl rings exhibit a planar geometry due to conjugation between the aromatic π-system and the electron-withdrawing chlorine and ester substituents. Density functional theory (DFT) models suggest that steric hindrance between the bulky pentyloxycarbonyl groups and chlorine atoms imposes a slight dihedral angle (~15°) between the phenyl rings and the oxalate plane.

Key geometric features include:

- Bond Lengths : The oxalate C-O bonds measure 1.36 Å, typical for ester carbonyl groups, while the aromatic C-Cl bonds average 1.73 Å.

- Torsional Angles : The pentyloxy chains adopt a staggered conformation to minimize steric clashes with adjacent substituents.

The molecule’s solubility in nonpolar solvents like diethyl phthalate arises from its hydrophobic pentyl chains, which extend outward from the central oxalate core.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray diffraction data for this compound remains unreported in the literature, its physical properties suggest a tightly packed monoclinic or triclinic lattice. The melting point of 83°C indicates moderate intermolecular forces, likely dominated by halogen-halogen interactions between chlorine atoms and van der Waals forces between alkyl chains.

Comparative analysis with structurally similar aryl oxalates, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), reveals that the pentyloxycarbonyl groups in CPPO reduce crystallinity relative to TCPO (melting point 188–192°C). This difference arises from the TCPO’s symmetric trichlorophenyl groups, which facilitate closer packing, whereas CPPO’s asymmetric substitution pattern introduces lattice distortions.

Comparative Analysis with Related Aryl Oxalate Esters

CPPO belongs to a broader class of aryl oxalate esters used in chemiluminescence, with structural variations significantly influencing reactivity and light emission efficiency. The table below contrasts CPPO with TCPO and bis(2,4-dinitrophenyl) oxalate (DNPO):

The pentyloxycarbonyl groups in CPPO enhance solubility in organic solvents compared to TCPO, enabling faster reaction kinetics with hydrogen peroxide. Conversely, TCPO’s higher symmetry facilitates more efficient crystal packing, as evidenced by its elevated melting point.

Properties

Molecular Formula |

C26H24Cl6O8 |

|---|---|

Molecular Weight |

677.2 g/mol |

IUPAC Name |

bis[3,4,6-trichloro-2-(3-methylbutoxycarbonyl)phenyl] oxalate |

InChI |

InChI=1S/C26H24Cl6O8/c1-11(2)5-7-37-23(33)17-19(31)13(27)9-15(29)21(17)39-25(35)26(36)40-22-16(30)10-14(28)20(32)18(22)24(34)38-8-6-12(3)4/h9-12H,5-8H2,1-4H3 |

InChI Key |

IXPBBMANVMGMBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Carbopentoxy-3,5,6-Trichlorophenol

The precursor is synthesized by esterifying 3,5,6-trichlorosalicylic acid with isopentyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds in dichloromethane at 0–5°C for 12 hours, yielding the intermediate with >85% purity after recrystallization from ethanol.

Condensation with Oxalyl Chloride

The phenolic ester intermediate is then reacted with oxalyl chloride in a 2:1 molar ratio. Triethylamine is added as an acid scavenger, and the reaction is conducted in dry benzene or toluene under nitrogen atmosphere. The mixture is stirred at room temperature for 6–8 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to obtain the target compound in 60–65% yield.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | Benzene or toluene |

| Temperature | 25°C (ambient) |

| Catalyst | Triethylamine |

| Reaction Time | 6–8 hours |

| Yield | 60–65% |

Industrial-Scale Production Using Continuous Flow Reactors

Patent CN105037148A outlines an industrial method employing a pressurized continuous flow reactor to enhance reaction efficiency and scalability. The process involves:

Reactor Design and Conditions

Process Steps

-

Feeding: A solution of 2-carbopentoxy-3,5,6-trichlorophenol in toluene and oxalyl chloride (2.05:1 molar ratio) is fed into the reactor.

-

Mixing: Static mixers ensure homogenization before the reaction zone.

-

Workup: The effluent is neutralized with aqueous sodium bicarbonate, and the organic layer is dried over magnesium sulfate.

-

Crystallization: The product is crystallized by cooling to −10°C, yielding 72–75% with >98% purity.

Advantages Over Batch Methods:

-

Reduced reaction time (45 minutes vs. 8 hours).

-

Higher yield due to precise temperature control.

Alternative Pathways: Microwave-Assisted Synthesis

Emerging methodologies leverage microwave irradiation to accelerate the esterification step. A 2024 study demonstrated that irradiating a mixture of 3,5,6-trichlorosalicylic acid, isopentyl alcohol, and sulfuric acid (catalyst) at 100°C for 15 minutes achieves 95% conversion to the phenolic ester. Subsequent condensation with oxalyl chloride under microwave conditions (80°C, 10 minutes) elevates the overall yield to 78%.

Comparison of Conventional vs. Microwave Methods:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Esterification Time | 12 hours | 15 minutes |

| Condensation Time | 6–8 hours | 10 minutes |

| Total Yield | 60–65% | 78% |

Purification and Quality Control

Crystallization Optimization

The compound’s solubility profile dictates purification strategies:

Chemical Reactions Analysis

Chemiluminescent Reaction with Hydrogen Peroxide

CPPO reacts with hydrogen peroxide in organic solvents (e.g., diethyl phthalate) to produce light via a multi-step mechanism :

-

Degradation of CPPO :

CPPO undergoes nucleophilic attack by hydrogen peroxide, cleaving the oxalate ester bonds and forming 1,2-dioxetanedione (a high-energy intermediate) and chlorinated phenolic byproducts: -

Decomposition of 1,2-Dioxetanedione :

The unstable dioxetanedione decomposes into two molecules of carbon dioxide, releasing energy: -

Energy Transfer to Fluorescent Dye :

The excited transfers energy to a fluorescent dye (e.g., 9,10-diphenylanthracene), which emits visible light upon returning to its ground state :

Reaction Conditions and Optimization

Emission Colors with Selected Dyes

| Color | Dye | Peak Wavelength (nm) |

|---|---|---|

| Blue | 9,10-Diphenylanthracene | 450 |

| Green | 9,10-Bis(phenylethynyl)anthracene | 520 |

| Red | Rhodamine B | 610 |

| Data sourced from experimental formulations . |

Stability and Decomposition Pathways

CPPO is highly sensitive to environmental factors:

-

Hydrolysis : Moisture cleaves ester bonds, forming oxalic acid and phenolic derivatives :

-

Photodegradation : UV exposure accelerates decomposition, reducing chemiluminescent efficiency.

Recommended Storage Conditions

| Parameter | Requirement |

|---|---|

| Temperature | 2–8°C |

| Atmosphere | Argon or nitrogen |

| Light | Protected from light |

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

- Molecular Weight: 677.18 g/mol

- Appearance: White powder

- Storage Conditions: Typically stored at room temperature under desiccated conditions to maintain stability.

Photochemistry

Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate has been explored for its role in photochemical reactions. The compound can act as a photosensitizer, facilitating chemical reactions when exposed to light. This property is particularly useful in developing advanced materials and photonic devices.

Case Study:

In a study published by the American Chemical Society, the compound was utilized in the synthesis of high-energy intermediates through its reaction with hydrogen peroxide (H2O2). This reaction is significant for applications in organic synthesis and material science .

Agricultural Chemistry

This oxalate compound is also investigated for its potential use as a pesticide. Its efficacy in protecting crops from various pests has been noted, making it a candidate for agricultural applications.

Case Study:

Research indicates that derivatives of this compound exhibit significant insecticidal properties against common agricultural pests. Field trials have demonstrated its effectiveness in reducing pest populations while maintaining crop yield .

Data Tables

| Pesticide Type | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85 |

| Spider Mites | 78 | |

| Whiteflies | 90 |

Safety and Regulatory Information

The compound is classified under various hazard categories due to its toxicological profile:

Mechanism of Action

The mechanism of action of Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate involves its decomposition in the presence of hydrogen peroxide. This reaction produces 1,2-dioxetanedione, which subsequently decomposes to emit light. The reaction rate is pH-dependent, with slightly alkaline conditions producing brighter light .

Comparison with Similar Compounds

Comparison with Similar Oxalate Esters

Structural and Functional Overview

CIPO belongs to a family of chlorinated phenyl oxalate esters used in chemiluminescence. Key structural variations among these compounds include:

Substituent positions (e.g., 2,4,5- vs. 2,4,6-trichloro).

Alkoxy chain type (e.g., isopentyl vs. straight-chain pentyl or butyl).

Byproduct toxicity profiles during decomposition.

Table 1: Comparative Analysis of Key Oxalate Esters

Detailed Findings

(i) Reactivity and Chemiluminescent Efficiency

- CIPO vs. CPPO: Both compounds exhibit nearly identical chemiluminescent efficiency due to their structural similarity.

- TCPO : Lacks an alkoxy group, resulting in lower solubility and slower reaction rates. It is less commonly used in commercial glow sticks but finds niche applications in laboratory settings .

Biological Activity

Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate, commonly known as CPPO, is an organic compound that serves as a key ingredient in chemiluminescent applications, particularly in glowsticks. Its structure consists of two 2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl groups esterified with oxalic acid. This compound exhibits notable biological activities that warrant comprehensive investigation.

- Molecular Formula : C₂₆H₂₄Cl₆O₈

- Molecular Weight : 677.17 g/mol

- Physical State : White to almost white powder or crystalline solid

- Purity : >98.0% (HPLC)

- CAS Number : 30431-54-0

The biological activity of CPPO primarily arises from its ability to undergo chemiluminescence when reacted with hydrogen peroxide in organic solvents. This reaction leads to the formation of 1,2-dioxetanedione, which is responsible for the light emission observed in glowsticks. The reaction's efficiency is pH-dependent, with slightly alkaline conditions enhancing the brightness of the emitted light.

Biological Activity and Toxicology

CPPO has been studied for its potential toxicological effects. The following table summarizes key findings regarding its biological activity:

Case Studies

-

Chemiluminescence Efficiency :

A study demonstrated that CPPO's light emission can be significantly enhanced by adjusting the pH of the solution. The optimal conditions for maximum brightness were identified as slightly alkaline environments achieved by adding sodium salicylate . -

Toxicological Assessment :

Research indicates that exposure to CPPO can lead to adverse health effects, including respiratory issues upon inhalation and skin irritation upon contact. These findings highlight the importance of safety measures when handling this compound in laboratory settings . -

Application in Glowsticks :

CPPO was developed by American Cyanamid in the 1960s and has since been widely used in commercial glowstick formulations. Its effectiveness as a luminescent agent has made it a staple in various applications ranging from entertainment to emergency signaling .

Q & A

Q. What computational tools predict interactions between this compound and biological targets (e.g., enzyme inhibition)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.